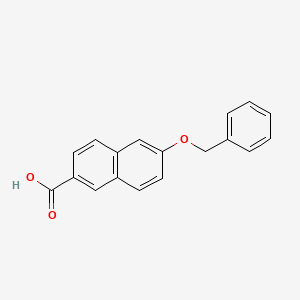

2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

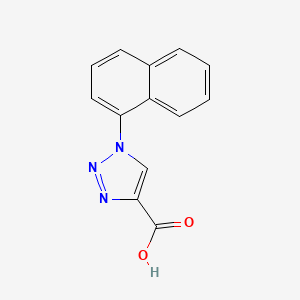

Synthesis of Fluoronaphthoic Acids : Aryl carboxamides, including derivatives of naphthoic acids, are crucial in several biologically active compounds. The synthesis of mono- and difluoronaphthoic acids, including 6-fluoro-1-naphthalenecarboxylic acid, has been described. These acids are synthesized using a route that starts from commercial fluorinated phenylacetic acids and undergoes various chemical processes like Friedel-Crafts cyclization and aromatization (Tagat et al., 2002).

Catalytic Synthesis : The selective synthesis of 2,6-naphthalenedicarboxylic acid from 2-naphthalenecarboxylic acid using β-cyclodextrin as a catalyst was studied. This process involved reactions with carbon tetrachloride, copper powder, and aqueous alkali, achieving high yield and selectivity (Shiraishi et al., 1999).

Electrophoresis and Purity Monitoring : A capillary zone electrophoretic procedure was developed for monitoring the purity of 2-hydroxy-3-naphthalenecarboxylic acid, an intermediate in the dyestuff and pharmaceutical industries. This procedure enabled the detection of impurities like 2-hydroxy-1-naphthalenecarboxylic and 2-hydroxy-6-naphthalenecarboxylic acids (Revilla et al., 1997).

Biological Activity and Applications

Pharmacological Activity : Naproxen, a well-known drug, is a derivative of 6-methoxynaphthalen-2-yl acetic acid. It exhibits significant pharmacological activity, particularly in anti-inflammatory and analgesic applications. The synthesis and pharmacological evaluation of 6-methoxynaphthalen-2-yl derivatives have been a subject of study, indicating their potential in medicinal chemistry (Berk et al., 2009).

Environmental Applications : The anaerobic degradation of naphthalene by a sulfate-reducing culture, which can oxidize naphthalene and its derivatives like 2-naphthoic acid, has been studied. This indicates the potential application of such processes in environmental remediation (Meckenstock et al., 2000).

Probe Design for Metal Detection : A naphthalene derivative was designed for the detection of Cu2+ and Fe3+ in water. This derivative, based on 6-hydroxy-2-naphthoic acid, demonstrated "turn-on" dual-emission fluorescence response, showcasing its utility in analytical chemistry for metal ion detection (Li et al., 2019).

Mechanism of Action

Target of Action

The specific targets would depend on the compound’s structure and functional groups .

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets .

Biochemical Pathways

For instance, it might be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

For instance, its benzyloxy and carboxylic acid groups could potentially affect its solubility, absorption, and distribution within the body .

Result of Action

Its interactions with cellular targets could potentially lead to changes in cellular function or signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(benzyloxy)-2-naphthoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .

Properties

IUPAC Name |

6-phenylmethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-18(20)16-7-6-15-11-17(9-8-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMRNNPFCAMROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560277 | |

| Record name | 6-(Benzyloxy)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114804-77-2 | |

| Record name | 6-(Benzyloxy)naphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-](/img/structure/B3045765.png)

![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)